Hexatriaconta-1,4-dien-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

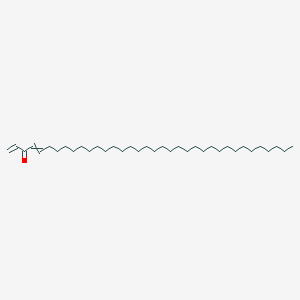

Hexatriaconta-1,4-dien-3-one is a long-chain alkenone with a molecular formula of C36H70O. This compound is characterized by the presence of two double bonds at positions 1 and 4, and a ketone group at position 3. It is a member of the alkenone family, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of hexatriaconta-1,4-dien-3-one can be achieved through various methods. One common approach involves the dehydrogenation of steroidal 3-ketones using benzeneseleninic anhydride generated in situ by efficient oxygen atom transfer from iodoxybenzene to catalytic amounts of diphenyl diselenide . This method is experimentally convenient and economical, allowing for high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves microbial biotransformation. Filamentous fungi, such as Aspergillus brasiliensis, are used to transform steroid substances through hydroxylation, oxidation, reduction, and double bond formation . This method is both economically and ecologically competitive, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Hexatriaconta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can yield reduced products with altered functional groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like HBr for addition reactions, and catalytic amounts of diphenyl diselenide for dehydrogenation . Reaction conditions vary depending on the desired product, with temperature and solvent choice playing crucial roles.

Major Products

Major products formed from these reactions include hydroxylated and reduced derivatives, which can have significant biological and industrial applications.

Applications De Recherche Scientifique

Hexatriaconta-1,4-dien-3-one has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Medicine: Derivatives of this compound have been studied for their antiproliferative effects on cancer cells.

Mécanisme D'action

The mechanism of action of hexatriaconta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial action against Xanthomonas axonopodis pv. Citri involves the disruption of bacterial cell membranes, as observed through scanning electron microscopy . Additionally, its antiproliferative effects on cancer cells are mediated through the inhibition of the HSP90 C-terminus, leading to the degradation of client proteins and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Hexatriaconta-1,4-dien-3-one can be compared with other similar compounds, such as:

Penta-1,4-dien-3-one: Known for its antiviral and antibacterial activities.

Androsta-1,4-diene-3,17-dione: Used in the production of steroid drugs and hormones.

Cholest-1,4-dien-3-one: Involved in sterol metabolism and steroid synthesis.

This compound stands out due to its long carbon chain and unique structural features, which contribute to its diverse applications and biological activities.

Propriétés

Numéro CAS |

420782-16-7 |

|---|---|

Formule moléculaire |

C36H68O |

Poids moléculaire |

516.9 g/mol |

Nom IUPAC |

hexatriaconta-1,4-dien-3-one |

InChI |

InChI=1S/C36H68O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h4,34-35H,2-3,5-33H2,1H3 |

Clé InChI |

DEZNVYOSJPBOIF-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)C=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Difluoro-N-methyl-N-phenylbicyclo[5.1.0]octan-1-amine](/img/structure/B14233738.png)

![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)

![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)

![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)

![Pyridine, 2-[2-[3-(trifluoromethoxy)phenyl]-4-oxazolyl]-](/img/structure/B14233775.png)

![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)

![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)

![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)

![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)

![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)